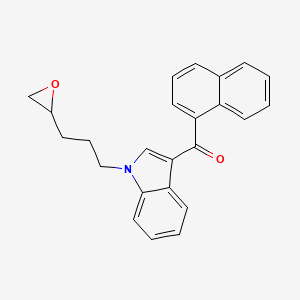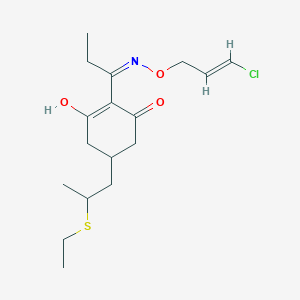
JWH 018 N-(4,5-epoxypentyl) analog
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(4,5-epoxypentyl) analog is distinguished by a terminal epoxide group on the alkyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Metabolite Characterization and Drug Testing
JWH-018 undergoes extensive metabolic reactions in vivo, leading to the formation of various metabolites. Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 and characterized them using nuclear magnetic resonance spectroscopy. Their research supports the detection of JWH-018 administration in drug testing programs by identifying carboxy and alkylhydroxy metabolites as urinary markers of its intake (Beuck et al., 2011).
Study of Synthetic Cannabinoids
Wang (2010) describes the discovery and subsequent misuse of JWH-018 in products marketed as legal marijuana substitutes. JWH-018, synthesized by John W. Huffman, was originally intended for scientific research to understand the human endocannabinoid system (Wang, 2010).
Behavioral and Binding Studies
Vigolo et al. (2015) investigated the in vitro and in vivo activity of JWH-018 and its halogenated derivatives in mice. Their research contributes to understanding the pharmacological profile of these synthetic cannabinoids, noting their potent effects compared to THC and their differential impact on convulsions and myoclonias (Vigolo et al., 2015).
Differentiation of Methylated Indole Ring Regioisomers
Belal et al. (2018) focused on differentiating the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its analogues. They utilized GC-MS and GC-IR to distinguish among these compounds, which is crucial for forensic analysis (Belal et al., 2018).
Effects on Reproductive System
Mutluay et al. (2019) explored the impact of JWH-018 on the male reproductive system. Their study on rats indicated that JWH-018 affects spermatogenesis and sperm function, highlighting its potential adverse effects on male fertility (Mutluay et al., 2019).
Neurotoxicity Studies
Sezer et al. (2020) assessed the cytotoxic, genotoxic, and oxidative stress effects of JWH-018 on human SH-SY5Y neuronal cells. Their findings suggest that JWH-018 could contribute to neurotoxicity via oxidative stress, which is an essential consideration for understanding its broader health impacts (Sezer et al., 2020).
Metabolic Studies
Wintermeyer et al. (2010) investigated the phase I metabolism of JWH-018 in vitro using human liver microsomes. Their research identified various monohydroxylation and dihydroxylation metabolites, contributing to the understanding of its metabolic pathways (Wintermeyer et al., 2010).
Detection in Biological Samples
Chimalakonda et al. (2011) developed a method for detecting and quantifying metabolites of JWH-018 in human urine, crucial for forensic and clinical toxicology (Chimalakonda et al., 2011).
Toxicological Profile and Public Health
Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids, including JWH-018, sold online, offering insights into the potential risks and toxicological profile of these compounds (Ginsburg et al., 2012).
Forensic Analysis and Identification
Shanks et al. (2012) developed a method for determining trace concentrations of JWH-018 in human blood, useful in forensic investigations of synthetic cannabinoid use (Shanks et al., 2012).
Propiedades
Nombre del producto |
JWH 018 N-(4,5-epoxypentyl) analog |
|---|---|
Fórmula molecular |
C24H21NO2 |
Peso molecular |
355.4 |
Nombre IUPAC |
naphthalen-1-yl-[1-[3-(oxiran-2-yl)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H21NO2/c26-24(21-12-5-8-17-7-1-2-10-19(17)21)22-15-25(14-6-9-18-16-27-18)23-13-4-3-11-20(22)23/h1-5,7-8,10-13,15,18H,6,9,14,16H2 |
Clave InChI |
WWVMNUMWFUXVSG-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Sinónimos |
JWH 018 epoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




